

# Preclinical Profile of BMS-986458: A Novel BCL6-Targeting CARM-1 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986458 |           |
| Cat. No.:            | B15604889  | Get Quote |

For Immediate Release: Shanghai, China – December 10, 2025 – Bristol Myers Squibb's **BMS-986458**, a first-in-class, orally bioavailable bifunctional cereblon-dependent ligand-directed degrader (LDD) of B-cell lymphoma 6 (BCL6), has demonstrated promising preclinical efficacy and a favorable safety profile for the treatment of B-cell non-Hodgkin's lymphoma (NHL).[1][2] [3][4] This technical guide provides a comprehensive overview of the preclinical data, including in vitro and in vivo studies, pharmacokinetic properties, and the underlying mechanism of action.

## **Executive Summary**

BMS-986458 is designed to selectively target and induce the degradation of BCL6, a key transcriptional repressor implicated in the pathogenesis of various B-cell malignancies.[1][5][6] Preclinical investigations have revealed its potent and rapid degradation of the BCL6 protein, leading to broad anti-tumor activity across a range of NHL cell lines and patient-derived xenograft (PDX) models.[3][7][8][9] Notably, the degradation of BCL6 by BMS-986458 also upregulates the expression of CD20, a key therapeutic target, suggesting a synergistic potential with anti-CD20 monoclonal antibodies.[3][6] The compound has shown a well-tolerated profile in non-clinical safety studies, supporting its ongoing clinical development.[3][7]

#### **Mechanism of Action**

**BMS-986458** functions as a heterobifunctional molecule that orchestrates the ubiquitination and subsequent proteasomal degradation of BCL6.[3][5] It achieves this by simultaneously binding to the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary



complex.[3][5][6][10] This proximity-induced event leads to the transfer of ubiquitin to BCL6, marking it for destruction by the proteasome. This targeted protein degradation approach offers a novel therapeutic strategy for lymphomas dependent on BCL6 signaling.[5]



Click to download full resolution via product page

Mechanism of action of BMS-986458.

## **In Vitro Activity**

**BMS-986458** has demonstrated potent and selective degradation of BCL6 in various NHL cell lines. This degradation translates to significant anti-proliferative effects.

| Cell Line  | Assay Type          | Endpoint | Value (nM) |
|------------|---------------------|----------|------------|
| SU-DHL-4   | HiBiT Assay         | EC50     | 2          |
| OCI-LY-1   | HiBiT Assay         | EC50     | 0.2        |
| WSU-DLCL-2 | Degradation Assay   | DC50     | 0.11       |
| OCI-LY-1   | Degradation Assay   | DC50     | 0.14       |
| OCI-LY-1   | Proliferation Assay | IC50     | 1.2        |

Table 1: In Vitro Potency of BMS-986458 in NHL Cell Lines.[11]



The compound showed high selectivity for BCL6 over other known CRBN neosubstrates like Ikaros, Aiolos, SALL4, and GSPT1.[12][13] Furthermore, transcriptomic analysis revealed that BCL6 degradation modulates pathways associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon responses.[3][7] A key finding is the upregulation of CD20 transcription and surface expression, with up to a 20-fold increase observed within 72 hours in multiple Diffuse Large B-cell Lymphoma (DLBCL) cell line models.[3][7]

## **In Vivo Efficacy**

The anti-tumor activity of **BMS-986458** was evaluated in human cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of relapsed/refractory (R/R) DLBCL.

| Model System        | Dosing Regimen             | Key Findings                                                                          |
|---------------------|----------------------------|---------------------------------------------------------------------------------------|
| CDX (OCI-LY-1 s.c.) | 30, 60, 120 mg/kg q.d.     | Dose-dependent BCL6 degradation and tumor growth suppression.[11]                     |
| CDX                 | Once daily oral dosing     | Deep and sustained degradation of BCL6 leading to tumor regression.[3][7]             |
| PDX                 | Once daily oral dosing     | Significant survival benefit.[3]                                                      |
| CDX and PDX         | Combination with anti-CD20 | Tumor regression and tumor-<br>free animals (<70%) without<br>body weight loss.[3][7] |

Table 2: In Vivo Anti-Tumor Efficacy of BMS-986458.

These studies highlight the robust in vivo activity of **BMS-986458**, both as a single agent and in combination with anti-CD20 therapies.





Click to download full resolution via product page

Preclinical evaluation workflow for BMS-986458.

### **Pharmacokinetics**

**BMS-986458** exhibits oral bioavailability across multiple species. The pharmacokinetic parameters following intravenous and oral administration are summarized below.

Intravenous Administration (1 mg/kg)

| Species | Clearance<br>(mL/min/kg) | Vss (L/kg) | AUC∞ (μM·h) | Half-life (h) |
|---------|--------------------------|------------|-------------|---------------|
| Mouse   | 6.67                     | 0.51       | 3.98        | 1.1           |
| Rat     | 9.74                     | 0.28       | 2.8         | 0.9           |
| Dog     | 0.85                     | 0.3        | 35.4        | 4.6           |

Table 3: Intravenous Pharmacokinetic Parameters of BMS-986458.[11]

Oral Administration (3 mg/kg)



| Species | Cmax (µM) | tmax (h) | AUC24 (μM·h) | Oral<br>Bioavailability<br>(%) |
|---------|-----------|----------|--------------|--------------------------------|
| Mouse   | 24.9      | 0.5      | 75.6         | 53                             |
| Rat     | 9.49      | 2.33     | 44.6         | ~100                           |
| Dog     | 15.1      | 2        | 72.2         | 67                             |

Table 4: Oral Pharmacokinetic Parameters of BMS-986458.[11]

## Safety and Tolerability

Non-clinical safety evaluations have indicated that **BMS-986458** is well-tolerated. In 28-day GLP toxicity studies in dogs, the compound was found to be pharmacodynamically active and well-tolerated.[3][7][11] In vitro assays showed no impact on the maturation of CD34+ hematopoietic stem cell neutrophils at concentrations up to 100 nM.[11]

### **Experimental Protocols**

HiBiT Protein Degradation Assay:

- Objective: To quantify the degradation of BCL6 protein.
- Methodology: SU-DHL-4 and OCI-LY-1 cells were treated with varying concentrations of BMS-986458. The amount of remaining BCL6 protein was measured using a bioluminescent HiBiT reporter system. The EC50 value, representing the concentration at which 50% of the protein is degraded, was calculated.

#### Cell Proliferation Assay:

- Objective: To assess the anti-proliferative effect of BMS-986458.
- Methodology: OCI-LY-1 cells were seeded and treated with a range of BMS-986458 concentrations. Cell viability was measured after a defined incubation period (typically 72 hours) using a standard method such as CellTiter-Glo®. The IC50 value, the concentration that inhibits cell growth by 50%, was determined.



In Vivo Xenograft Studies:

- Objective: To evaluate the anti-tumor efficacy in a living organism.
- Methodology:
  - Tumor Implantation: Human NHL cells (e.g., OCI-LY-1) were subcutaneously implanted into immunodeficient mice.
  - Treatment: Once tumors reached a specified size, mice were randomized into vehicle control and treatment groups. BMS-986458 was administered orally at specified doses and schedules.
  - Monitoring: Tumor volume and body weight were measured regularly.
  - Endpoint: The study was concluded when tumors in the control group reached a
    predetermined size, or at a specified time point. Efficacy was assessed by comparing
    tumor growth between treated and control groups. For PDX models, tumor fragments from
    patients are implanted in mice, and a similar protocol is followed.

#### Conclusion

The preclinical data for **BMS-986458** strongly support its development as a novel therapeutic agent for B-cell non-Hodgkin's lymphoma. Its unique mechanism of inducing targeted degradation of the BCL6 oncoprotein, combined with its potent in vitro and in vivo anti-tumor activity and favorable safety profile, positions it as a promising candidate for patients with relapsed or refractory disease. The observed upregulation of CD20 further enhances its therapeutic potential through synergistic combinations with established anti-CD20 therapies. These compelling preclinical findings have paved the way for its evaluation in ongoing Phase I clinical trials.[12][13][14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. geneonline.com [geneonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Bristol Myers Squibb Bristol Myers Squibb Data at ASH 2025 Showcase Potential of Hematology Pipeline and Build Momentum for Next Generation Portfolio [news.bms.com]
- 5. Facebook [cancer.gov]
- 6. BCL6 in Lymphoma: BMS-986458 and Al-Driven Synthetic Routes to Next-Gen Protein Degraders Chemical.Al Al for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. researchgate.net [researchgate.net]
- 8. mediamedic.co [mediamedic.co]
- 9. BMS-986458 | BCL6 degrader | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 12. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin's Lymphoma American Chemical Society [acs.digitellinc.com]
- 13. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin's Lymphoma - ACS Spring 2025 -American Chemical Society [acs.digitellinc.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Preclinical Profile of BMS-986458: A Novel BCL6-Targeting CARM-1 Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604889#preclinical-data-on-bms-986458]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com